

Gentisyl Alcohol: A Technical Guide to Solubility and Stability for Researchers

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Compound of Interest

Compound Name: *Gentisyl Alcohol*

Cat. No.: *B1193962*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Gentisyl alcohol** (2,5-dihydroxybenzyl alcohol), a phenolic compound of interest for its potential therapeutic properties. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering available data, detailed experimental protocols, and insights into its biological activity.

Core Data Presentation: Solubility and Physicochemical Properties

Gentisyl alcohol is a phenolic alcohol with the molecular formula $C_7H_8O_3$ and a molecular weight of 140.14 g/mol ^{[1][2]} Its structure, featuring a benzyl alcohol core with two hydroxyl groups at the 2 and 5 positions, governs its solubility and stability characteristics.

While extensive quantitative solubility data for **Gentisyl alcohol** in a range of solvents is not readily available in the public domain, qualitative descriptions and data for structurally similar compounds provide valuable insights.

Table 1: Qualitative and Analogue Quantitative Solubility of **Gentisyl Alcohol** and Related Compounds

Solvent	Gentisyl Alcohol (2,5-dihydroxybenzyl alcohol)	Gentisic Acid (2,5-dihydroxybenzoic acid)	3,5-Dihydroxybenzyl alcohol	4-Hydroxybenzyl alcohol
Water	Freely soluble[3]; 1.00E+06 mg/L (1 g/mL) at 25 °C (experimental)[4]	8.5 g/L at 25 °C[5]	Practically insoluble[6]	6.7 mg/mL at 20 °C[7]; Slightly soluble[8]
Ethanol	Freely soluble[3]	331 g/L at 25 °C[5]	Soluble	Soluble[9]
Methanol	Not specified, but expected to be soluble	423 g/L at 25 °C[5]	Soluble[6][10]	Soluble[9]
DMSO	Not specified, but expected to be soluble	Not specified	Soluble[5][10][11]	Soluble[7]
Ether	Freely soluble[3]	Not specified	Not specified	Not specified
Benzene	Slightly soluble[3]	Not specified	Not specified	Not specified
Chloroform	Slightly soluble[3]	Very slightly soluble[6]	Not specified	Not specified
Petroleum Ether	Insoluble[3]	Not specified	Not specified	Not specified

Note: The exceptionally high reported water solubility of 1 g/mL for **Gentisyl alcohol** should be treated with caution and may require experimental verification.

Stability Profile

The stability of **Gentisyl alcohol** is a critical factor for its handling, formulation, and application in research. As a phenolic compound, it is susceptible to degradation, primarily through oxidation.

Key Stability Considerations:

- **Oxidation:** The hydroxyl groups on the benzene ring make **Gentisyl alcohol** prone to oxidation, which can be accelerated by exposure to light, heat, and the presence of oxygen. [12] This can lead to the formation of colored degradation products. Oxidation can convert **Gentisyl alcohol** to the more stable gentisic acid.[1]
- **Temperature:** For long-term storage of solutions, low temperatures are recommended, such as -20°C for up to one month or -80°C for up to six months.[13]
- **Light:** To prevent photolytic degradation, solutions of **Gentisyl alcohol** should be protected from light by using amber vials or by wrapping containers in aluminum foil.[12]
- **pH:** The stability of phenolic compounds is often pH-dependent. While specific data for **Gentisyl alcohol** is limited, phenolic compounds are generally more stable in acidic conditions compared to neutral or alkaline conditions.[3]

Experimental Protocols

To facilitate further research and allow for the generation of precise quantitative data, this section provides detailed experimental protocols for determining the solubility and stability of **Gentisyl alcohol**.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

Methodology:

- **Preparation of Saturated Solution:**
 - Add an excess amount of solid **Gentisyl alcohol** to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial. An excess of solid should be visible to ensure saturation.
 - Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant.
 - Filter the supernatant through a syringe filter (e.g., 0.22 μm) to remove any undissolved particles.
- Quantification:
 - Quantify the concentration of **Gentisyl alcohol** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[14\]](#)
 - Prepare a calibration curve using standard solutions of **Gentisyl alcohol** of known concentrations.
 - Determine the concentration of **Gentisyl alcohol** in the saturated solution by comparing its response to the calibration curve.
 - Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products over time.

Methodology:

- Method Development and Validation:
 - Develop an HPLC method capable of separating **Gentisyl alcohol** from its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water/buffer gradient is a common starting point for phenolic compounds. [\[12\]](#)
 - Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.[\[15\]](#)[\[16\]](#)

- Forced Degradation Studies:
 - Subject solutions of **Gentisyl alcohol** to various stress conditions to induce degradation, including:
 - Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH solutions at room and elevated temperatures.
 - Oxidation: Treat with hydrogen peroxide solution.
 - Thermal Degradation: Expose the solution to elevated temperatures.
 - Photodegradation: Expose the solution to UV light.[\[17\]](#)
- Stability Study:
 - Prepare solutions of **Gentisyl alcohol** in the desired solvents and store them under specific conditions (e.g., different temperatures, light/dark).
 - At predetermined time intervals, withdraw aliquots of the solutions.
 - Analyze the samples using the validated stability-indicating HPLC method.
 - Determine the concentration of remaining **Gentisyl alcohol** and quantify any major degradation products.
 - Calculate the degradation rate constant (k) and the half-life ($t_{1/2}$) of **Gentisyl alcohol** under each storage condition, typically assuming first-order kinetics for degradation in solution.[\[8\]](#)[\[18\]](#)[\[19\]](#)

Quantification of Total Phenolic Content for Stability Monitoring: Folin-Ciocalteu Assay

The Folin-Ciocalteu assay can be used as a simpler, albeit less specific, method to monitor the overall stability of phenolic compounds in a solution by measuring the total phenolic content over time. A decrease in total phenolic content may indicate degradation.

Methodology:

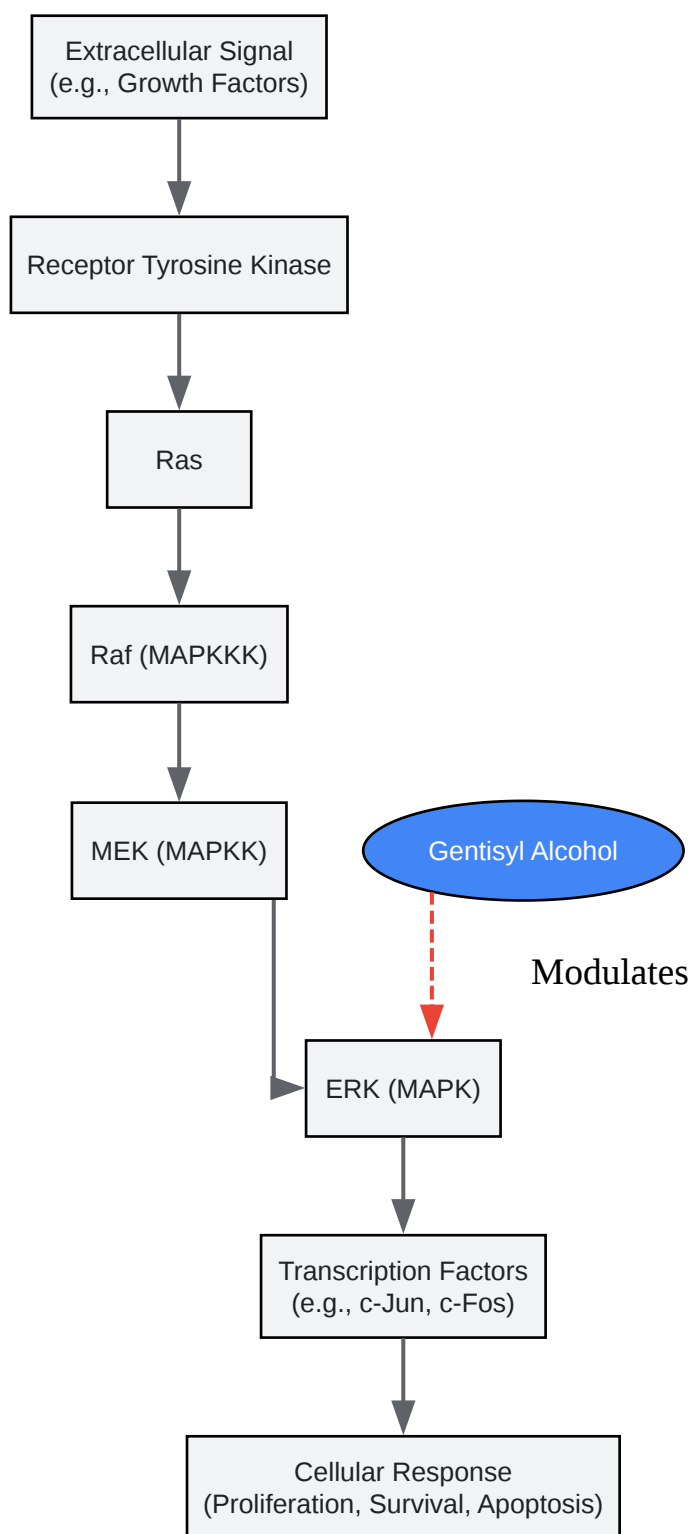
- Reagent Preparation:
 - Prepare Folin-Ciocalteu reagent and a sodium carbonate solution.
- Sample Analysis:
 - Mix a small aliquot of the **Gentisyl alcohol** solution with the Folin-Ciocalteu reagent.
 - Add the sodium carbonate solution to create alkaline conditions for the reaction.
 - After a specific incubation period in the dark, measure the absorbance of the resulting blue-colored solution at approximately 760 nm using a spectrophotometer.
- Quantification:
 - Prepare a standard curve using a known phenolic compound, such as gallic acid.
 - Calculate the total phenolic content in the **Gentisyl alcohol** samples and express the results as gallic acid equivalents (GAE).[\[20\]](#)[\[21\]](#)

Biological Activity and Signaling Pathways

Gentisyl alcohol has demonstrated potential as an anticancer agent, with research indicating its ability to inhibit cell proliferation and induce apoptosis in human ovarian cancer cells. Its mechanism of action involves the modulation of key signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. **Gentisyl alcohol** has been shown to up-regulate signal transduction of the MAPK pathway, which can contribute to its pro-apoptotic effects in cancer cells.

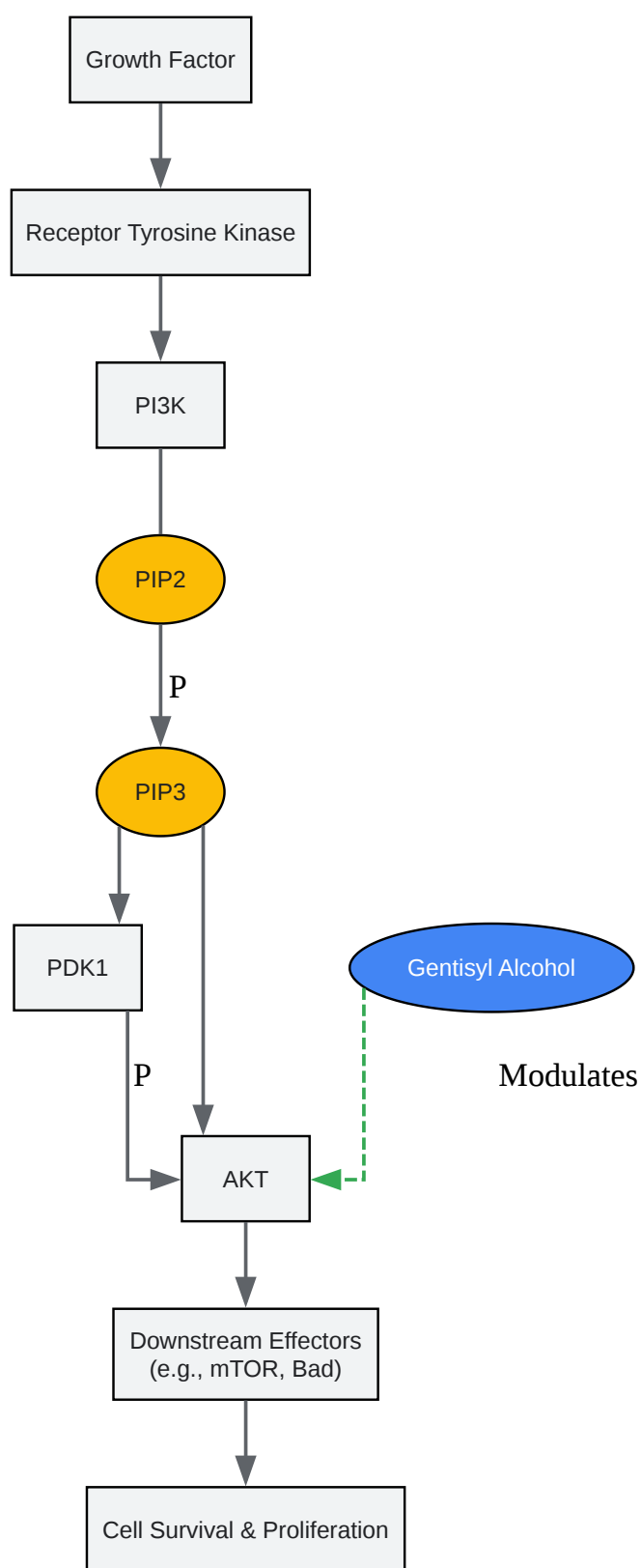


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Caption: Modulation of the MAPK Signaling Pathway by **Gentisyl Alcohol**.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling route that plays a central role in cell survival, growth, and proliferation. Dysregulation of this pathway is common in many cancers. **Gentisyl alcohol** has been found to up-regulate the PI3K/AKT pathway, which, in the context of some cancers, can paradoxically contribute to apoptosis.

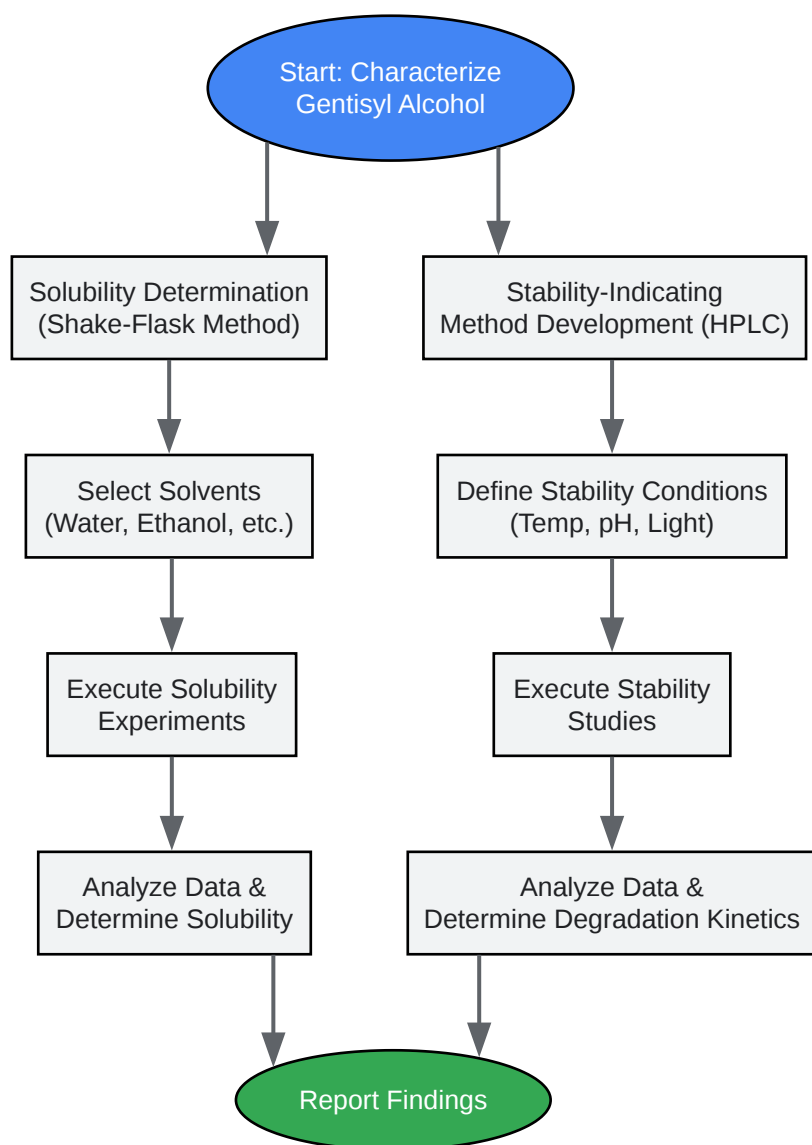


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Caption: Modulation of the PI3K/AKT Signaling Pathway by **Gentisyl Alcohol**.

Experimental Workflow Overview

The following diagram illustrates a logical workflow for the comprehensive study of **Gentisyl alcohol**'s solubility and stability.



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Caption: Recommended workflow for solubility and stability studies of **Gentisyl Alcohol**.

This technical guide provides a foundational understanding of **Gentisyl alcohol**'s solubility and stability. For researchers and drug development professionals, the provided experimental

protocols offer a robust framework for generating the specific, high-quality data necessary for advancing its potential therapeutic applications.

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